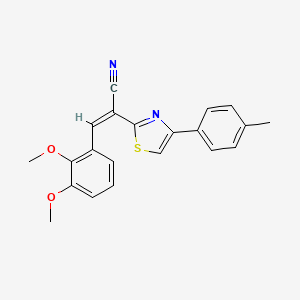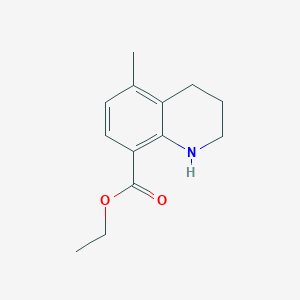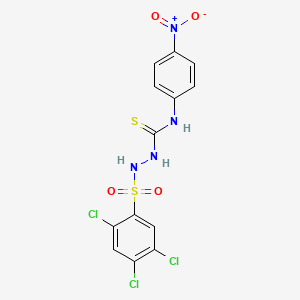![molecular formula C11H13NO4S B2355694 2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid CAS No. 744227-34-7](/img/structure/B2355694.png)
2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid”, also known as MESEA, is a novel compound that has been the subject of extensive research in recent years. It has a CAS Number of 744227-34-7 . The compound has a molecular weight of 255.29 .
Molecular Structure Analysis
The IUPAC name of the compound is { [(E)-2- (4-methylphenyl)ethenyl]sulfonyl}amino)acetic acid . The InChI code is 1S/C11H13NO4S/c1-9-2-4-10 (5-3-9)6-7-17 (15,16)12-8-11 (13)14/h2-7,12H,8H2,1H3, (H,13,14)/b7-6+ .Applications De Recherche Scientifique
Synthesis and Derivatives Formation
Synthesis of Derivatives : Derivatives of thiophens, similar in structure to 2-[2-(4-methylphenyl)ethenesulfonamido]acetic acid, have been synthesized with potential biological activities. These derivatives include substituted methylamines, ethylamines, and acetic acids (Beaton, Chapman, Clarke, & Willis, 1976).
Complexation Studies : The preparation and complexation studies of a structurally similar compound, specifically for Zn2+ specific fluorophore, have been described. This includes characterizations such as protonated form, dianion formation, and fluorescent complexes (Coleman, May, & Lincoln, 2010).
Chemical Reactions and Properties
Reactivity with Carbon Disulfide : Derivatives of (diphenylmethylene-amino) acetic acid, a class similar to the compound , react with carbon disulfide under specific conditions to form ketene dithioacetals and other compounds. X-ray structure determination has characterized these compounds (Dölling, Frost, Heinemann, & Hartung, 1993).
Lossen Rearrangement Applications : A study focused on ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, closely related to the compound , demonstrates its application in Lossen rearrangement for synthesizing ureas from carboxylic acids. This reaction is noted for its good yields and milder conditions (Thalluri, Manne, Dev, & Mandal, 2014).
Synthesis of Complexes and Catalysis
- Synthesis of Complexes : A research article describes the synthesis of complexes involving 2,2-bis[2-(dimethylamino)-5-methylphenyl]acetic acid, showcasing its utility in forming compounds with specific structural characteristics (Khristolyubov, Lyubov, Makhrova, Cherkasov, Fukin, & Trifonov, 2021).
Anticancer and Antimicrobial Activities
Anticancer Properties : A recent study synthesized compounds starting from 2-(4-methylphenyl)acetic acid, evaluating them for anticancer activities. The results show moderate to excellent activities against several cancer cell lines, suggesting the compound's relevance in cancer research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Activities : The synthesis of thiazoles and fused derivatives, starting from compounds structurally similar to 2-(4-methylphenyl)acetic acid, has been explored for antimicrobial activities. The synthesized products showed in vitro antimicrobial activity against various bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-9-2-4-10(5-3-9)6-7-17(15,16)12-8-11(13)14/h2-7,12H,8H2,1H3,(H,13,14)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXELJLLMSJFTSC-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2355613.png)
![rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2355614.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide](/img/structure/B2355618.png)

![3-(3,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355621.png)
![N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2355624.png)


![1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione](/img/structure/B2355630.png)
![Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate](/img/structure/B2355631.png)


![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355634.png)